Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.2 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carbonyl compound in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Uniqueness
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ester and dioxaspiro functionalities. This combination of features makes it a versatile compound for various chemical reactions and applications .
Biological Activity
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H18O4, with a molecular weight of approximately 214.26 g/mol. The compound features a distinctive spirocyclic framework that enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₈O₄ |
Molecular Weight | 214.26 g/mol |
CAS Number | 1561495-85-9 |
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Modulation : It can influence enzymatic activity, potentially leading to altered metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors, affecting physiological responses.
Therapeutic Applications
This compound shows promise in several therapeutic areas:
- Drug Development : Its unique structure may be leveraged in the design of new pharmaceuticals.
- Biochemical Research : The compound serves as a biochemical tool for studying metabolic pathways and enzyme functions.
Study on Enzymatic Activity
A study explored the effects of this compound on specific enzymes involved in metabolic processes. Results indicated that the compound could enhance or inhibit enzyme activity depending on concentration and environmental conditions.
Pharmacological Potential
Another research initiative assessed the pharmacological potential of this compound in animal models. The findings suggested that it could exhibit anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic applications for pain management.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Molecular Weight |
---|---|---|
Methyl 1,6-Dioxaspiro[2.5]octane-2-carboxylate | C₈H₁₂O₄ | 172.18 g/mol |
Ethyl 5-Methyl-1,6-Dioxaspiro[2.5]octane-2-carboxylate | C₉H₁₄O₄ | 200.23 g/mol |
Methyl 2,5-Dimethyl-1,6-Dioxaspiro[2.5]octane-2-carboxylate | C₉H₁₄O₄ | 200.23 g/mol |
The distinct combination of methyl groups at the spiro center in this compound influences its reactivity and biological activity differently than its analogs.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-6-5-9(3-4-12-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
DTJZQOGDMOFTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCO1)C(O2)C(=O)OC |
Origin of Product |
United States |
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